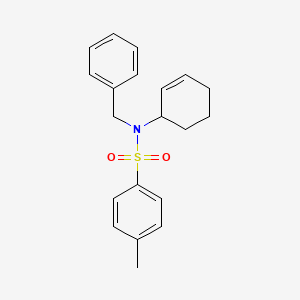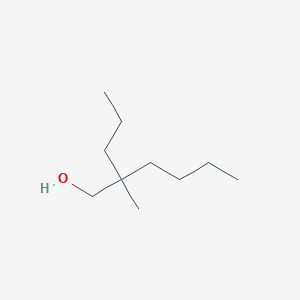
2-Methyl-2-propylhexan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propylhexan-1-OL is an organic compound classified as a primary alcohol. It has the molecular formula C10H22O and contains a hydroxyl group (-OH) attached to the first carbon of a 2-methyl-2-propylhexane chain. This compound is part of the alcohol family, which is characterized by the presence of the hydroxyl functional group.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylhexan-1-OL can be synthesized through various methods, including the Grignard reaction. In this method, an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound to form the desired alcohol. For example, the reaction of 2-methyl-2-propylhexanone with a Grignard reagent followed by hydrolysis yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl compound to the alcohol.
化学反应分析
Types of Reactions
2-Methyl-2-propylhexan-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the alcohol is less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: SOCl2, PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Methyl-2-propylhexanal (aldehyde) or 2-Methyl-2-propylhexanoic acid (carboxylic acid).
Reduction: No significant reduction products as the primary alcohol is already in its reduced form.
Substitution: 2-Methyl-2-propylhexyl chloride or bromide.
科学研究应用
2-Methyl-2-propylhexan-1-OL has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 2-Methyl-2-propylhexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing oxidation and reduction reactions that modulate its biological effects .
相似化合物的比较
Similar Compounds
2-Methyl-2-propen-1-ol: Another primary alcohol with a similar structure but different reactivity due to the presence of a double bond.
2-Methyl-2-propylhexan-2-ol: A secondary alcohol with a similar carbon skeleton but different chemical properties due to the position of the hydroxyl group.
Uniqueness
2-Methyl-2-propylhexan-1-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its primary alcohol nature makes it more reactive in oxidation reactions compared to secondary or tertiary alcohols. Additionally, its branched carbon chain influences its solubility and boiling point, making it suitable for specific industrial applications .
属性
CAS 编号 |
63126-09-0 |
|---|---|
分子式 |
C10H22O |
分子量 |
158.28 g/mol |
IUPAC 名称 |
2-methyl-2-propylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(3,9-11)7-5-2/h11H,4-9H2,1-3H3 |
InChI 键 |
PTRIKEJBXZRORZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(CCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
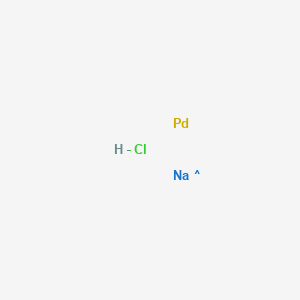

![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
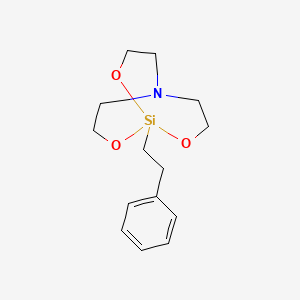
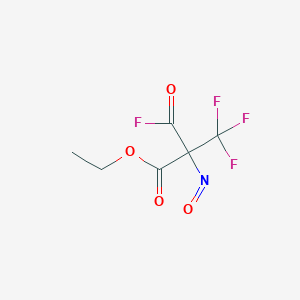
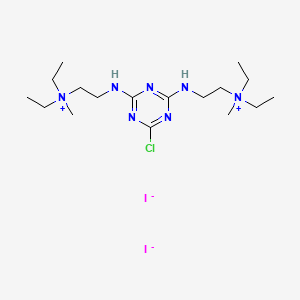
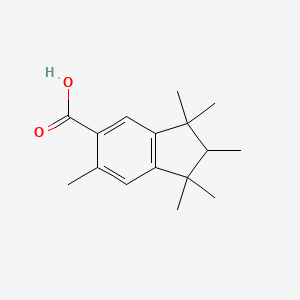
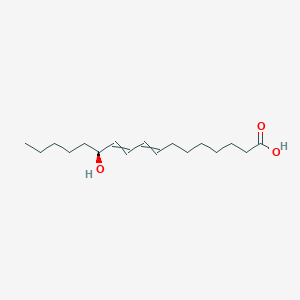
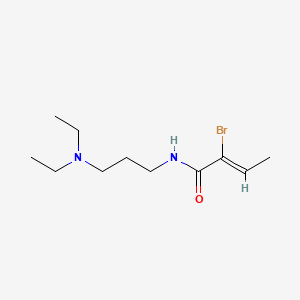
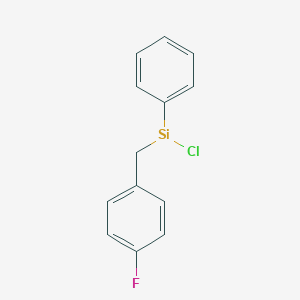
![Benzoic acid, 2-[[3-[[[4-(acetylamino)phenyl]amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-4-[[(2,3-dichlorophenyl)amino]carbonyl]-, methyl ester](/img/structure/B14491728.png)
